2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride
CAS No.:
Cat. No.: VC15883643
Molecular Formula: C10H11Cl2N3O2
Molecular Weight: 276.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11Cl2N3O2 |
|---|---|
| Molecular Weight | 276.12 g/mol |
| IUPAC Name | 2-(2-pyridin-4-ylimidazol-1-yl)acetic acid;dihydrochloride |
| Standard InChI | InChI=1S/C10H9N3O2.2ClH/c14-9(15)7-13-6-5-12-10(13)8-1-3-11-4-2-8;;/h1-6H,7H2,(H,14,15);2*1H |
| Standard InChI Key | NUQZSHJNDZEZMW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC=C1C2=NC=CN2CC(=O)O.Cl.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride consists of:
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A pyridin-4-yl group substituted at the 2-position of the imidazole ring.
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An acetic acid side chain attached to the 1-position of the imidazole.
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Two hydrochloride counterions, which protonate the basic nitrogen atoms of the heterocycles, improving aqueous solubility.
The molecular formula is C10H11Cl2N3O2, with a molecular weight of 276.12 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H11Cl2N3O2 |
| Molecular Weight | 276.12 g/mol |
| Solubility | Highly soluble in water |
| pKa (imidazole NH) | ~6.5 (estimated) |
| pKa (pyridine N) | ~4.5 (estimated) |
Synthetic Methodologies
Solvent-Free N-Alkylation
A landmark synthesis route, developed by GreenChem et al., involves a two-step solvent-free protocol :
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N-Alkylation of Imidazole:
Imidazole reacts with tert-butyl chloroacetate under solvent-free conditions to form imidazol-1-yl-acetic acid tert-butyl ester. This step avoids traditional solvent-based extraction, reducing waste and process time. -
Hydrolysis and Salt Formation:
The tert-butyl ester undergoes aqueous hydrolysis with hydrochloric acid, yielding the dihydrochloride salt. This step achieves an 84% yield with minimal di-acid impurities (<0.5%) .
Advantages Over Conventional Methods:
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Reduced Environmental Impact: Eliminates organic solvents.
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Scalability: High yields at equimolar reactant ratios.
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Purity: Crystallization in water minimizes purification steps.
Comparative Analysis with Structural Analogs
Imidazole-Acetic Acid Derivatives
The compound’s uniqueness lies in its dual functionality (pyridine + acetic acid), unlike simpler analogs:
Table 2: Structural Analog Comparison
| Compound | Key Features |
|---|---|
| Imidazole-4-acetic acid | Lacks pyridine ring; lower solubility |
| 4-Pyridinylimidazole | No acetic acid side chain |
| Histidine | Biological amino acid; limited synthetic utility |
Industrial and Research Applications
Pharmaceutical Intermediates
The dihydrochloride form serves as a precursor for:
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Zoledronic Acid Synthesis: A bisphosphonate used in osteoporosis treatment .
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Metal-Organic Frameworks (MOFs): The pyridine group facilitates coordination chemistry.
Challenges and Future Directions
Limitations
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Stability Issues: The free base form may degrade under acidic conditions.
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Synthetic Byproducts: Di-acid impurities require rigorous quality control .
Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Optimize bioactivity through side-chain modifications.
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Green Chemistry Innovations: Expand solvent-free protocols to related heterocycles.
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